Product packaging for 5-(Cyclohex-3-en-1-yl)-1H-imidazole(Cat. No.:)

5-(Cyclohex-3-en-1-yl)-1H-imidazole

Cat. No.: B13122923
M. Wt: 148.20 g/mol
InChI Key: IVFTWLUXXOVKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of the Imidazole (B134444) Ring System in Synthetic and Medicinal Chemistry Research

The imidazole nucleus is a planar, aromatic system with a sextet of π-electrons. humanjournals.com One of the nitrogen atoms is of a pyrrole-type, while the other is a pyridine-type, bestowing upon the ring amphoteric properties, meaning it can act as both an acid and a base. nih.govijrar.org This characteristic is crucial for its role in biological systems, where it can participate in hydrogen bonding and proton transfer reactions, fundamental processes in enzyme catalysis and molecular recognition. mdpi.comnih.gov

The imidazole ring is a key component of the essential amino acid histidine and its derivative, the neurotransmitter histamine. researchgate.netnih.gov Its presence in these fundamental biological molecules underscores its importance in physiological processes. In medicinal chemistry, the imidazole scaffold is a common feature in a wide range of pharmaceuticals, demonstrating its versatility in drug design. researchgate.netnih.gov The electron-rich nature of the imidazole ring allows it to bind to various enzymes and receptors, making it a valuable pharmacophore. nih.gov

Role of Substituted Imidazoles in Contemporary Chemical Research

The functionalization of the imidazole ring at its various carbon and nitrogen positions has led to a vast library of substituted imidazoles with a broad spectrum of biological activities. researchgate.netnih.govunipi.it Researchers have extensively explored these derivatives for their potential therapeutic applications. The introduction of different substituents allows for the fine-tuning of the molecule's steric, electronic, and lipophilic properties, which in turn influences its pharmacokinetic and pharmacodynamic profile. nih.gov

Substituted imidazoles have been investigated for a wide array of pharmacological effects, including:

Antimicrobial and Antifungal Activity: Many imidazole-containing compounds are effective against various bacterial and fungal strains. mdpi.comresearchgate.net

Anti-inflammatory Properties: Certain substituted imidazoles have demonstrated potent anti-inflammatory effects. ijrar.orgpharmatutor.org

Anticancer Activity: The imidazole scaffold is found in several anticancer agents, and new derivatives are continuously being explored for their ability to inhibit tumor growth. nih.govmdpi.com

Antiviral Activity: Researchers have also identified imidazole derivatives with promising antiviral properties. ijrar.org

The synthesis of these substituted imidazoles is a major focus of chemical research, with numerous methods developed to achieve specific substitution patterns. Classic reactions like the Debus-Radziszewski synthesis and the van Leusen imidazole synthesis are foundational methods for constructing the imidazole core from various starting materials. wikipedia.orgscribd.comwikipedia.org Modern synthetic chemistry continues to produce more efficient and regioselective methods for creating polysubstituted imidazoles. nih.govorganic-chemistry.orgresearchgate.net

Specific Focus on Cyclohexenyl-Substituted Imidazole Architectures in Research Contexts

While a wide variety of substituents have been appended to the imidazole ring, the introduction of a cyclohexenyl moiety presents a unique structural feature. The cyclohexenyl group, a six-membered carbon ring with one double bond, introduces a non-planar, lipophilic component to the imidazole scaffold. This can significantly influence the molecule's interaction with biological targets.

The specific compound, 5-(Cyclohex-3-en-1-yl)-1H-imidazole , features this cyclohexenyl group at the C5 position of the imidazole ring. While detailed research findings and biological activity data for this exact compound are not extensively available in the public domain, its structure suggests potential areas of scientific interest. The synthesis of such a compound could plausibly be achieved through established methods for creating 5-substituted imidazoles. For instance, the Radziszewski reaction, a condensation reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, could potentially be adapted using cyclohex-3-enecarbaldehyde as the aldehyde component. wikipedia.org Another approach could involve the synthesis of alkenylimidazoles, for which various methods have been reviewed. nuph.edu.ua

Interactive Data Tables

Table 1: General Properties of the Imidazole Scaffold

PropertyDescriptionReference
Chemical Formula C₃H₄N₂ nih.gov
Molar Mass 68.08 g/mol nih.gov
Appearance Colorless to pale yellow solid ijprajournal.com
Nature Aromatic, Heterocyclic, Amphoteric nih.govijrar.org
Key Structural Feature Five-membered ring with two nitrogen atoms at positions 1 and 3 nih.gov
Biological Significance Core component of histidine, histamine, and purines researchgate.netnih.gov

Table 2: Potential Research Areas for Substituted Imidazoles

Research AreaDescription of Potential ActivityKey References
Antimicrobial Inhibition of bacterial and fungal growth. mdpi.comresearchgate.net
Anti-inflammatory Modulation of inflammatory pathways. ijrar.orgpharmatutor.org
Anticancer Inhibition of cancer cell proliferation and tumor growth. nih.govmdpi.com
Antiviral Inhibition of viral replication. ijrar.org
Neurological Modulation of neurotransmitter receptors. bohrium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B13122923 5-(Cyclohex-3-en-1-yl)-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-cyclohex-3-en-1-yl-1H-imidazole

InChI

InChI=1S/C9H12N2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-2,6-8H,3-5H2,(H,10,11)

InChI Key

IVFTWLUXXOVKIA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2=CN=CN2

Origin of Product

United States

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Cyclohex 3 En 1 Yl 1h Imidazole Analogues

Influence of Substituent Position and Nature on Biological Activities

Substitutions on the imidazole (B134444) ring can alter the molecule's electronic distribution, hydrogen bonding capacity, and steric profile, which in turn affects its binding affinity to biological targets. ajrconline.orgnih.gov For instance, adding electron-withdrawing groups can impact the pKa of the imidazole nitrogens, influencing ionization state at physiological pH and the potential for ionic interactions. Conversely, bulky substituents can provide steric hindrance or complementary van der Waals interactions within a receptor pocket. The N-alkylation of imidazole compounds is a known strategy to alter pharmacological actions and pharmacokinetics. mdpi.com

The following table illustrates hypothetical SAR data for a series of 5-(Cyclohex-3-en-1-yl)-1H-imidazole analogues, demonstrating the impact of substituent changes on inhibitory activity against a target enzyme.

Compound IDImidazole Substituent (Position)Cyclohexenyl Substituent (Position)Lipophilicity (LogP)Hypothetical IC50 (µM)
A-1 NoneNone2.515.2
A-2 1-MethylNone2.98.5
A-3 2-FluoroNone2.612.1
A-4 None4-Hydroxy1.825.6
A-5 1-Methyl4-Hydroxy2.210.3
A-6 None4-Chloro3.15.7

This table is for illustrative purposes only and presents hypothetical data.

Conformational Analysis of the Cyclohexenyl Ring and its Impact on Molecular Interactions

The three-dimensional structure of a molecule is a key determinant of its biological activity. For this compound analogues, the conformational flexibility of the cyclohexenyl ring plays a crucial role in defining the molecule's shape and its ability to fit into a specific binding site on a biological target. The cyclohexene (B86901) ring typically adopts a half-chair conformation, but other conformations like the boat or twist-boat are also possible.

The specific conformation adopted by the cyclohexenyl ring dictates the spatial orientation of the imidazole ring relative to any substituents on the cyclohexenyl moiety. This orientation is critical for establishing precise molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, with the amino acid residues of a target protein. iosrjournals.org A research work has illustrated that the volume, shape, and flexibility of farnesyltransferase inhibitors are important for their inhibitory activities. researchgate.net

A preferred conformation may be required for optimal binding, where the molecule's shape is complementary to the topology of the receptor's active site. Computational methods, such as molecular mechanics and quantum mechanics calculations, are often employed to determine the relative energies of different conformations and to understand how substituents on the ring influence its conformational preference. This analysis helps in designing rigid analogues or molecules that are "pre-organized" in the bioactive conformation, potentially leading to enhanced potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Variants

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For variants of this compound, QSAR models can predict the activity of newly designed molecules, thereby prioritizing synthetic efforts and reducing the time and cost of drug discovery. nih.govnih.gov

QSAR studies on imidazole-containing compounds have shown that biological activity often correlates with a combination of physicochemical descriptors. researchgate.netresearchgate.net These descriptors quantify various aspects of the molecular structure, including:

Electronic properties: (e.g., partial atomic charges, dipole moment) which influence electrostatic and hydrogen bonding interactions.

Steric properties: (e.g., molecular volume, surface area, shape indices) which describe the size and shape of the molecule, critical for receptor fit. pku.edu.cn

Hydrophobic properties: (e.g., LogP) which relate to the molecule's partitioning between aqueous and lipid environments, affecting membrane permeability and hydrophobic interactions.

Topological properties: (e.g., connectivity indices) which describe the branching and arrangement of atoms.

Different statistical methods, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and Support Vector Machines (SVM), can be used to develop the QSAR model. nih.govnih.gov The resulting equation provides a quantitative basis for understanding which structural features are most important for activity.

A hypothetical QSAR model for a series of analogues might look like: pIC50 = 0.5 * LogP - 0.2 * (Molecular Volume) + 1.5 * (H-bond Donors) + C

The following table shows hypothetical data used to build such a model.

Compound IDpIC50 (Observed)LogPMolecular Volume (ų)H-Bond DonorspIC50 (Predicted)
B-1 5.12.818015.2
B-2 5.83.219515.7
B-3 4.92.518514.9
B-4 6.23.519026.3
B-5 5.53.020015.1

This table is for illustrative purposes only and presents hypothetical data.

Rational Design Principles for Optimized Biological Profiles based on SAR

The insights gained from SAR and QSAR studies provide a foundation for the rational design of new this compound analogues with improved biological profiles. mdpi.com The goal of rational design is to systematically modify the lead structure to enhance potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

Key design principles based on SAR include:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can help to fine-tune activity or improve metabolic stability. For example, replacing a hydrogen atom with fluorine can block metabolic oxidation at that position.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking studies can be used to visualize how designed analogues fit into the active site. mdpi.comnih.gov This allows for the precise placement of functional groups to maximize favorable interactions with the target protein. nih.gov

Fragment-Based Analysis: Analyzing which molecular fragments or substituents contribute positively or negatively to the activity can guide the design of new molecules with enhanced inhibitory potential and favorable pharmacokinetic properties. researchgate.net

Molecular Hybridization: Combining the core imidazole scaffold with other known pharmacophores can lead to hybrid molecules with synergistic or novel mechanisms of action. nih.gov

Optimization of Physicochemical Properties: SAR data can guide modifications to improve "drug-like" properties, such as solubility and membrane permeability, which are critical for bioavailability. mdpi.com For instance, if high lipophilicity is associated with poor solubility, polar groups can be introduced to achieve a better balance.

By iteratively applying these principles, researchers can navigate the chemical space around the this compound scaffold to develop optimized candidates for further preclinical and clinical investigation.

Preclinical Biological and Pharmacological Investigations of 5 Cyclohex 3 En 1 Yl 1h Imidazole and Its Analogues

Mechanisms of Action Elucidation in In Vitro Systems

The imidazole (B134444) ring is a versatile pharmacophore capable of interacting with a wide range of biological targets. researchgate.net Investigations into its analogues have revealed several mechanisms of action, including enzyme inhibition, receptor modulation, and interference with cellular signaling pathways.

Imidazole derivatives have been identified as potent inhibitors of various enzymes. For instance, a series of 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoles demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2). nih.gov Docking studies of these compounds revealed that the methylsulfonyl group could establish effective hydrogen bonding with key residues in the enzyme's active site, such as Arg513. nih.gov One of the most potent compounds in this series, 5b , exhibited a half-maximal inhibitory concentration (IC50) of 0.71 µM against COX-2, with a selectivity index of 115 over COX-1. nih.gov

Although not containing a cyclohexyl group, these findings highlight the potential of the imidazole scaffold to be tailored for specific enzyme inhibition. The spatial orientation and electronic properties of the cyclohexenyl group in 5-(Cyclohex-3-en-1-yl)-1H-imidazole could influence its binding to the active sites of various enzymes.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Select Imidazole Analogues

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 5b (a 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole)COX-20.71115 nih.gov
Celecoxib (Reference)COX-2Not ReportedNot Reported nih.gov

Analogues of this compound featuring a cyclohexyl ring have been shown to be potent and selective antagonists for the neuropeptide Y (NPY) Y5-receptor. nih.gov For example, the compound N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide (20) displayed a high binding affinity for the Y5 receptor with a Ki value of 3 nM. nih.gov This line of research aimed to develop orally available Y5 antagonists with reduced affinity for the hERG potassium channel. nih.gov

Furthermore, 2-cyclohexyl substituted 1H-imidazo-[4,5-c]quinolin-4-amine derivatives have been identified as allosteric modulators of the human A3 adenosine (B11128) receptor (A3AR). nih.gov The compound N-(3,4-Dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine (LUF6000) , for instance, enhances the maximum efficacy of A3AR agonists. nih.gov These studies suggest that the cyclohexyl moiety plays a crucial role in the interaction with the receptor, and its presence in this compound could confer similar receptor modulating properties.

Table 2: Receptor Binding Affinity of Select Cyclohexyl-Imidazole Analogues

CompoundReceptor TargetBinding Affinity (Ki)Reference
N-(2-hydroxy-tert-butyl)(4-[4-[3-(trifluoromethyl)phenyl]imidazol-2-yl]cyclohexyl)carboxamide (20)Neuropeptide Y Y5 Receptor3 nM nih.gov
N-(3,4-Dichlorophenyl)-2-cyclohexyl-1H-imidazo[4,5-c]quinolin-4-amine (LUF6000)A3 Adenosine Receptor (Allosteric Modulator)Enhances agonist efficacy nih.gov

The functional consequences of receptor binding by imidazole analogues have been explored in various cell-based assays. For example, the anticancer potential of some imidazole derivatives is attributed to their ability to induce cell cycle arrest and apoptosis. rsc.org One such compound, 2,2′-(2-(3-(cyclopentyloxy)-4-methoxyphenyl)-1-isobutyl-1H-imidazole-4,5-diyl)dipyridine (NSC 771432) , which features a cycloalkyl (cyclopentyl) group, was found to inhibit anchorage-independent growth, and cell migration, and induce cell cycle arrest in the G2/M phase in A549 lung cancer cells. rsc.org This compound also led to cellular senescence. rsc.org

In the context of myeloid leukemia, certain imidazole derivatives have been shown to downregulate the AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/beta-catenin pathway, such as c-Myc and Axin2, leading to reduced proliferation of leukemia cells. nih.govresearchgate.net These findings underscore the potential of cycloalkyl-substituted imidazoles to modulate key signaling pathways involved in cell growth and survival.

Pharmacokinetic Profiling in Preclinical In Vitro and In Vivo Animal Models

The pharmacokinetic properties of a compound are crucial for its development as a potential therapeutic agent.

Absorption and Distribution Studies in Preclinical Systems

Metabolic Stability and Biotransformation in Model Systems

The metabolic stability of drug candidates is a critical factor in their preclinical development, as it influences their in vivo half-life and potential for drug-drug interactions. In vitro models using liver microsomes are commonly employed to assess metabolic stability and predict in vivo hepatic extraction ratios. nih.gov Studies have shown that in vitro extraction ratios in monkey microsomes can be predictive of in vivo hepatic extraction ratios in monkeys. nih.gov

For imidazole-containing compounds, metabolism can occur through various pathways. For example, the imidazole ring can mediate the inhibition of cytochrome P-450 enzymes, which can affect the metabolism of other drugs. nih.gov This was observed with (arylalkyl)imidazole anticonvulsants, which potentiated hexobarbital-induced sleeping time in mice, likely through this mechanism. nih.gov The metabolism of metronidazole (B1676534) involves oxidation to a primary metabolite, hydroxymetronidazole, and a carboxylic acid derivative, as well as glucuronidation. wikipedia.org Recent studies on other small molecules have also highlighted the importance of improving metabolic stability in rat liver microsomes to identify promising drug candidates. nih.gov

Excretion Pathways in Preclinical Animal Models

The excretion of imidazole compounds and their metabolites primarily occurs through the kidneys. In the case of metronidazole, approximately 77% of the drug and its metabolites are excreted in the urine, with a smaller portion (14%) eliminated in the feces. wikipedia.org The biological half-life of metronidazole in healthy adult humans is around eight hours. wikipedia.org Specific excretion data for this compound in preclinical animal models is not available in the provided search results.

Advanced Research Methodologies and Analytical Characterization for 5 Cyclohex 3 En 1 Yl 1h Imidazole in Academic Studies

Spectroscopic Characterization Techniques for Structural Elucidation and Confirmation in Research

Spectroscopic methods are fundamental in confirming the identity and structure of 5-(Cyclohex-3-en-1-yl)-1H-imidazole. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are among the most powerful tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In a typical ¹H NMR spectrum of an imidazole (B134444) derivative, characteristic signals for the protons on the imidazole ring are observed. researchgate.netresearchgate.netchemicalbook.com For instance, the protons at positions 4 and 5 often appear at distinct chemical shifts, as does the proton at position 2. researchgate.net The NH proton of the imidazole ring typically presents as a broad singlet at a downfield chemical shift. researchgate.net The protons of the cyclohexene (B86901) group would exhibit complex splitting patterns in the aliphatic region of the spectrum, with the olefinic protons appearing at a characteristic downfield shift.

In ¹³C NMR spectra, the carbon atoms of the imidazole ring show distinct signals. rsc.org The carbons of the cyclohexene moiety, including the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the saturated portion, would also be clearly identifiable.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) with techniques like Electrospray Ionization (ESI) can provide highly accurate mass measurements, confirming the molecular formula. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, corroborating the connectivity of the cyclohexene and imidazole rings.

A hypothetical data table for the characterization of this compound is presented below.

TechniqueData TypeObserved Values (Hypothetical)
¹H NMR (CDCl₃)Chemical Shift (δ)δ 7.6 (s, 1H, imidazole C2-H), 7.1 (s, 1H, imidazole C4-H), 5.8-5.6 (m, 2H, cyclohexene olefinic), 2.5-1.5 (m, 7H, cyclohexene aliphatic)
¹³C NMR (CDCl₃)Chemical Shift (δ)δ 135.0 (imidazole C2), 128.0, 126.5 (cyclohexene olefinic), 117.0 (imidazole C4/C5), 35.0, 30.0, 25.0, 24.0 (cyclohexene aliphatic)
HRMS (ESI)m/z[M+H]⁺ calculated for C₉H₁₃N₂: 149.1073, Found: 149.1075

Chromatographic Methods for Purification and Purity Assessment in Research Settings

Chromatographic techniques are indispensable for the isolation and purity evaluation of this compound in a research environment.

Flash Chromatography: Flash column chromatography is a standard method for the purification of imidazole derivatives from reaction mixtures. rsc.orgsemanticscholar.org A silica (B1680970) gel stationary phase is commonly used, with a solvent system typically composed of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727). rsc.orgsemanticscholar.org The polarity of the eluent is gradually increased to facilitate the separation of the target compound from impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for both the purification and, more commonly, the assessment of the purity of this compound. A reverse-phase (RP) HPLC method is often employed, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. sielc.comnih.gov A typical mobile phase might consist of a mixture of acetonitrile (B52724) or methanol and water, often with an additive like formic acid or phosphoric acid to improve peak shape. sielc.com Detection is commonly performed using a UV detector at a wavelength where the imidazole ring absorbs significantly.

The table below outlines typical parameters for chromatographic analysis.

MethodStationary PhaseMobile Phase (Typical)DetectionApplication
Flash ChromatographySilica GelHexane/Ethyl Acetate gradientTLC with UV/stainPurification
HPLCC18Acetonitrile/Water with 0.1% Formic AcidUV (e.g., 210 nm)Purity Assessment

Crystallographic Analysis for Solid-State Structure Determination and Conformational Insights

X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov For a molecule like this compound, a single crystal X-ray diffraction study would definitively confirm the connectivity of the atoms and the relative stereochemistry if chiral centers are present.

The resulting crystal structure would reveal the planarity of the imidazole ring and the conformation of the cyclohexene ring, which typically adopts a half-chair conformation. researchgate.net Furthermore, analysis of the crystal packing can provide insights into intermolecular hydrogen bonding involving the N-H group of the imidazole, which can influence the physical properties of the compound. mdpi.com

A summary of potential crystallographic data is presented below.

ParameterDescriptionHypothetical Value
Crystal SystemThe symmetry of the unit cell.Monoclinic
Space GroupThe symmetry of the crystal lattice.P2₁/c
Unit Cell DimensionsThe lengths of the sides and angles of the unit cell.a, b, c, α, β, γ
Key Bond Lengths/AnglesDistances and angles between specific atoms.C-N, C=C bond lengths; C-N-C angles
Hydrogen BondingIntermolecular interactions involving hydrogen.N-H···N hydrogen bonds

Bioanalytical Method Development for Quantitative Assessment in Preclinical Studies

In the context of preclinical research, it is often necessary to quantify the concentration of a compound in biological matrices such as plasma or tissue homogenates. nih.gov For this compound, this would typically involve the development of a validated bioanalytical method, often using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

This highly sensitive and selective technique allows for the accurate measurement of the compound even at low concentrations. The method would involve sample preparation, often by protein precipitation or liquid-liquid extraction, to remove interfering substances from the biological matrix. nih.gov An internal standard, a compound structurally similar to the analyte, is usually added to improve the accuracy and precision of the quantification. The method would be validated according to regulatory guidelines to ensure its reliability for use in pharmacokinetic or other preclinical studies.

Key parameters for a bioanalytical method are outlined in the following table.

ParameterTechniqueDetails
Sample PreparationProtein PrecipitationWith a solvent like acetonitrile or methanol
ChromatographyUPLC/HPLCC18 column with a rapid gradient elution
DetectionTandem Mass Spectrometry (MS/MS)Multiple Reaction Monitoring (MRM) for high selectivity
Internal StandardStructurally similar moleculeTo correct for variability
Validation ParametersLinearity, accuracy, precision, selectivity, stabilityAccording to regulatory guidelines

Future Research Trajectories and Unexplored Potentials of 5 Cyclohex 3 En 1 Yl 1h Imidazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of imidazole (B134444) derivatives has seen a significant shift towards greener and more efficient methods. tandfonline.com Future research on 5-(Cyclohex-3-en-1-yl)-1H-imidazole will likely focus on developing novel synthetic pathways that are not only high-yielding but also environmentally benign. Key areas of exploration include:

Solvent-Free and Catalyst-Free Conditions: Moving away from traditional, often hazardous, solvents and catalysts is a major goal in modern chemistry. tandfonline.com Research into solid-state reactions or reactions under solvent-free conditions for the synthesis of this specific imidazole derivative could significantly reduce waste and environmental impact.

Heterogeneous Catalysis: The use of recyclable heterogeneous catalysts, such as metal oxides or supported catalysts, presents a promising avenue for sustainable production. tandfonline.comnih.gov These catalysts can be easily separated from the reaction mixture and reused, making the process more cost-effective and environmentally friendly. nih.gov

Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form a complex product, offer a highly efficient route to substituted imidazoles. frontiersin.orgresearchgate.net Developing a one-pot MCR for this compound could streamline its synthesis, reducing reaction time and purification steps. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in the synthesis of various imidazole derivatives. mdpi.com Applying this technology to the synthesis of this compound could lead to faster and more efficient production.

Synthetic StrategyPotential Advantages
Solvent-Free SynthesisReduced waste, lower environmental impact, potential for simplified workup. tandfonline.com
Heterogeneous CatalysisCatalyst recyclability, improved product purity, cost-effectiveness. tandfonline.comnih.gov
Multicomponent ReactionsIncreased efficiency, reduced reaction steps, atom economy. frontiersin.orgresearchgate.net
Microwave-Assisted SynthesisAccelerated reaction rates, higher yields, potential for cleaner reactions. mdpi.com

Investigation of New Biological Targets and Disease Areas in Preclinical Research

The imidazole scaffold is a well-established pharmacophore present in numerous bioactive compounds with a wide range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory activities. mdpi.comresearchgate.net The unique cyclohexene (B86901) substituent in this compound may confer novel pharmacological properties, opening up new avenues for preclinical investigation.

Future research in this area will likely involve:

Broad-Spectrum Biological Screening: Initial in-vitro screening against a diverse panel of biological targets, such as enzymes, receptors, and ion channels, will be crucial to identify potential therapeutic areas.

Target Identification and Validation: Once a promising biological activity is identified, further studies will be necessary to pinpoint the specific molecular target(s) of the compound. This could involve techniques like affinity chromatography, proteomics, and genetic approaches.

Preclinical Models of Disease: Following target identification, the efficacy of this compound will need to be evaluated in relevant animal models of disease. For instance, some imidazole derivatives have shown promise as potential therapeutics for prostate cancer and Alzheimer's disease. nih.govnih.gov

Rational Design of Multi-target Ligands Incorporating the this compound Scaffold

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.govacs.org This has led to the development of multi-target-directed ligands (MTDLs), single molecules designed to interact with multiple targets simultaneously. nih.govacs.org The this compound scaffold, with its distinct chemical moieties, is an attractive starting point for the rational design of MTDLs.

Strategies for designing such ligands could include:

Pharmacophore Hybridization: Combining the imidazole core with other known pharmacophores to create a hybrid molecule with dual or multiple activities. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the cyclohexene ring and the imidazole core to understand how these changes affect binding affinity and activity at different targets. Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling can aid in this process. nih.gov

Computational Modeling: Utilizing molecular docking and other computational tools to predict the binding modes of designed ligands to their respective targets, thereby guiding the synthetic efforts.

Integration of Artificial Intelligence and Machine Learning in Imidazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. astrazeneca.commednexus.org These technologies can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research and development process. nih.govmdpi.com

In the context of this compound research, AI and ML can be applied to:

Predicting Bioactivity: ML models can be trained on existing data for other imidazole derivatives to predict the potential biological activities of this compound and its analogs. mdpi.com

Optimizing Synthetic Routes: AI algorithms can analyze reaction parameters to suggest optimal conditions for the synthesis of the target compound, leading to improved yields and purity. ijirt.org

De Novo Drug Design: Generative AI models can design novel imidazole-based compounds with desired properties, expanding the chemical space for exploration. mdpi.com

Virtual Screening: High-throughput virtual screening of large compound libraries against specific biological targets can be performed using AI-powered tools to identify promising hits for further investigation. ijirt.org

Application in Materials Science beyond Biological Systems (e.g., catalysis, metal-organic frameworks)

The utility of the imidazole ring extends beyond medicine into the realm of materials science. elsevierpure.com Imidazole and its derivatives are known to be effective corrosion inhibitors and can be incorporated into polymers and other materials to impart specific functionalities. numberanalytics.comtsijournals.com The cyclohexene moiety in this compound offers a potential site for polymerization or grafting onto surfaces.

Future research in this non-biological space could explore:

Catalysis: Imidazole-containing compounds can act as catalysts in various chemical transformations. mdpi.comrsc.org The unique electronic and steric properties of this compound could be harnessed for novel catalytic applications.

Metal-Organic Frameworks (MOFs): Imidazole derivatives are frequently used as ligands in the construction of MOFs, which have applications in gas storage, separation, and catalysis. mdpi.comsoton.ac.uknih.gov The incorporation of this compound into MOF structures could lead to materials with novel properties and functionalities. rsc.orgacs.org For example, imidazole-based MOFs have been investigated for their ability to capture and convert carbon dioxide. soton.ac.uknih.gov

Corrosion Inhibition: The imidazole ring is known to be an effective corrosion inhibitor for various metals. Investigating the performance of this compound in this capacity could lead to new and improved anti-corrosion coatings. tsijournals.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(Cyclohex-3-en-1-yl)-1H-imidazole, and how can reaction conditions influence yield?

  • Answer : A common method involves refluxing intermediates with acid catalysts like p-toluenesulfonic acid (p-TSA) in polar solvents such as DMF at 100°C . For example, cyclohexene-substituted benzimidazoles are synthesized via cyclization reactions under reflux, achieving moderate to high yields depending on substituent compatibility . Variations in solvent polarity or catalyst loading (e.g., 0.1–1.0 equivalents of p-TSA) may lead to yield discrepancies.

Q. How is this compound characterized post-synthesis?

  • Answer : Key characterization methods include:

  • Melting Point Analysis : Melting points (e.g., 183°C) are used to verify purity .
  • Chromatography : TLC with hexane:ethyl acetate (70:30) provides an Rf value of 0.6 .
  • Spectroscopy : ESI-MS and elemental analysis confirm molecular weight and composition (e.g., C27H31N3ClFO3 with 64.85% C, 6.23% H) .
  • X-ray Crystallography : Resolves intermolecular interactions, such as O–H⋯N hydrogen bonds in the crystal lattice .

Advanced Research Questions

Q. How can crystallographic data resolve tautomeric or conformational ambiguities in this compound derivatives?

  • Answer : Single-crystal X-ray studies (e.g., R factor = 0.052) reveal hydrogen-bonded chains along the b-axis, stabilizing specific tautomers . For instance, asymmetric units linked via O2–H2⋯N2 interactions preclude tautomeric flexibility in the solid state . Discrepancies between solution and solid-state NMR data may indicate dynamic tautomerism, requiring combined crystallographic and computational validation.

Q. What experimental strategies address contradictory yields in reported syntheses of cyclohexene-substituted imidazoles?

  • Answer : Contradictions often arise from:

  • Solvent Effects : Polar aprotic solvents (DMF vs. DMSO) influence cyclization efficiency .
  • Catalyst Selection : p-TSA vs. Lewis acids (e.g., ZnCl2) alter reaction kinetics .
  • Temperature Control : Reflux (100°C) vs. microwave-assisted heating may reduce side reactions .
    • Methodological Recommendation : Use a factorial design to systematically vary parameters (solvent, catalyst, temperature) and identify optimal conditions .

Q. How can computational modeling complement experimental data in predicting reactivity or stability?

  • Answer : Density Functional Theory (DFT) calculations can predict:

  • Hydrogen Bonding : Energies of O–H⋯N interactions observed in crystallography (~20–30 kJ/mol) .
  • Tautomer Stability : Relative stability of 1H- vs. 3H-imidazole tautomers in solution .
  • Reaction Pathways : Activation barriers for cyclization steps, guiding catalyst selection .

Methodological Recommendations

  • For Tautomer Analysis : Combine X-ray crystallography with dynamic NMR to reconcile solid-state and solution behavior .
  • For Yield Optimization : Employ a 2<sup>3</sup> factorial design (solvent, catalyst, temperature) to identify interactions between variables .
  • For Computational Validation : Use COMSOL Multiphysics or Gaussian software to model reaction pathways and compare with experimental kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.